BI-6C9 (BI-6C9) is a synthetic compound initially developed as a BH3 interacting-domain death agonist (BID) inhibitor. [] It has garnered attention in scientific research for its role in inhibiting ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. []
Chemical Reactions Analysis
Interfering with mitochondrial pathways of ferroptosis: Research indicates that BI-6C9 can protect mitochondrial morphology, preserve mitochondrial membrane potential, and maintain mitochondrial respiration in cells undergoing ferroptosis. [] This suggests that BI-6C9 may directly or indirectly target mitochondrial pathways involved in ferroptotic cell death.
Reducing reactive oxygen species (ROS) accumulation: Studies demonstrate that BI-6C9 can effectively abrogate the formation of various ROS, including lipid, cytosolic, and mitochondrial ROS, in a concentration- and time-dependent manner. [] This suggests a potential antioxidant role of BI-6C9 in mitigating ferroptosis, which is characterized by excessive ROS production and lipid peroxidation.
Applications
Neurodegenerative Diseases: Ferroptosis is implicated in the pathogenesis of various neurodegenerative diseases. Research suggests that BI-6C9, due to its anti-ferroptotic activity, could potentially serve as a starting point for developing novel therapeutic interventions for these conditions. []
Other Diseases Involving Ferroptosis: Beyond neurodegenerative disorders, ferroptosis is being increasingly recognized as a contributing factor in other diseases such as ischemia-reperfusion injury, cancer, and inflammatory conditions. [] The protective effect of BI-6C9 against ferroptosis makes it a valuable tool for studying the role of ferroptosis in these diseases and exploring potential therapeutic applications.
Related Compounds
Diphenylamine (DPA) Compounds
Relevance: These DPA-containing compounds exhibited significantly enhanced protective effects against ferroptotic cell death compared to BI-6c9 in neuronal HT22 cells induced with erastin and Ras-selective lethal small molecule 3 (RSL3) []. This finding suggests that incorporating the antioxidant DPA moiety into the BI-6c9 structure significantly improves its ability to mitigate ferroptosis. The DPA compounds effectively blocked various reactive oxygen species (ROS) formations and preserved mitochondrial health, indicating a multi-faceted approach to ferroptosis inhibition []. This approach may be more effective than BI-6c9's mechanism, which focuses solely on blocking ferroptosis signaling at the mitochondria [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
BI-605906 is an inhibitor of inhibitor of kappa B kinase subunit β (IKKβ; IC50 = 380 nM). It is selective for IKKβ over insulin-like growth factor 1 (IGF1; IC50 = 7.6 μM) and over 100 kinases in a panel up to 10 μM. BI-605906 partially inhibits IL-1-stimulated activation of IKKε/TBK1 in vitro. BI-605906 also inhibits TNF-α-dependent IkB degradation and expression of the proinflammatory cytokines IL-6, IL-1β, and C-X-C motif ligand 1/2 (CXCL1/2) without affecting lipogenic gene expression or glucose production in murine primary hepatocytes. BI605906 is a IKKβ inhibitor. BI605906 inhibits TNFα-dependent IκB degradation and expression of pro-inflammatory mediators IL-6, IL-1b, and CXCL1/2.
Hepatocyte nuclear factor 4α (HNF4α) is a nuclear receptor transcription factor that controls the expression of many genes including those involved in glucose and lipid homeostasis and maintenance of epithelial differentiation. BI-6015 is a small molecule antagonist of HNF4α that has been shown to repress the expression of known HNF4α target genes. At concentrations up to 20 μM, BI-6015 has been shown to reduce endogenous insulin gene expression by as much as 50-fold in T6PNE cells. The hepatocytes from livers of mice injected with 10 and 30 mg/kg BI-6015 exhibit marked, dose-dependent fat accumulation (steatosis). Additionally, at a daily dose of 30 mg/kg, BI-6015 induces apoptosis in a human hepatocellular carcinoma mouse model. BI6015 is a small molecule antagonist of Hepatocyte nuclear factor 4α (HNF4α) that has been shown to repress the expression of known HNF4α target genes.
BI-671800 is an antagonist of the prostaglandin D2 (PGD2;) receptor CRTH2/DP2 (IC50 = 42 nM in a radioligand binding assay). It binds selectively to CRTH2/DP2 over DP1, thromboxane, and prostacyclin receptors (IC50s = 25.6, 62.6, and >100 μM, respectively). BI-671800 inhibits PGD2-induced shape change in human eosinophils (IC50 = 744 nM). BI-671800 is a CRTH2 antagonist that treats patients with asthma. BI 671800 is associated with a small improvement in FEV1 in symptomatic controller-naïve asthma patients, and in patients on inhaled corticosteroid (ICS) therapy.
Aldosterone synthase (AS) inhibitors (ASI) attenuate the production of aldosterone directly and have been proposed as an alternative to mineralocorticoid receptor antagonists for blocking the pathologic effects of excess aldosterone. BI 689648 is a Highly Selective Aldosterone Synthase Inhibitor (in vitro IC50, 2 nM). BI 689648 represents an important step forward toward developing ASIs with greater potential for clinical success in cardiometabolic diseases.